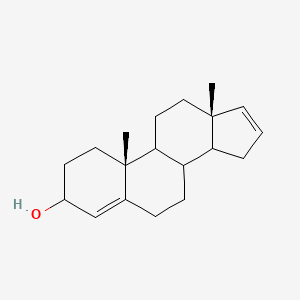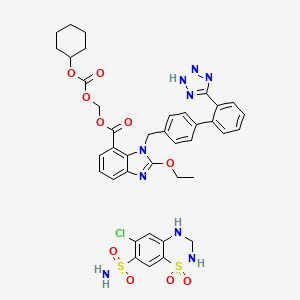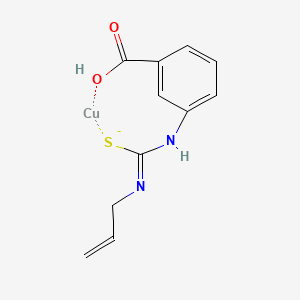
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is a coordination compound that features a copper ion complexed with N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper typically involves the reaction of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate with a copper salt under specific conditions. One common method involves dissolving the ligand in a suitable solvent, such as ethanol or methanol, and then adding a copper salt, such as copper(II) chloride or copper(II) sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production .
化学反应分析
Types of Reactions
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve various ligands, such as amines or phosphines, under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
科学研究应用
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
作用机制
The mechanism of action of N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper involves its ability to coordinate with various molecular targets. The copper ion can interact with electron-rich sites in biological molecules, such as DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity or the induction of oxidative stress, which can be exploited for therapeutic purposes .
相似化合物的比较
Similar Compounds
N-(3-carboxyphenyl)picolinic acid complexes: These compounds also feature a carboxyphenyl group and exhibit similar coordination chemistry with metal ions.
Bis(2-hydroxy-3-carboxyphenyl)methane complexes: These compounds have similar structural motifs and are used in similar applications, such as catalysis and biological studies.
Uniqueness
N-(3-carboxyphenyl)-N’-prop-2-enylcarbamimidothioate;copper is unique due to the presence of the prop-2-enyl group, which can participate in additional chemical reactions, such as polymerization.
属性
分子式 |
C11H11CuN2O2S- |
|---|---|
分子量 |
298.83 g/mol |
IUPAC 名称 |
N-(3-carboxyphenyl)-N'-prop-2-enylcarbamimidothioate;copper |
InChI |
InChI=1S/C11H12N2O2S.Cu/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);/p-1 |
InChI 键 |
JSGGGVLRVBAEKD-UHFFFAOYSA-M |
规范 SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)O)[S-].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


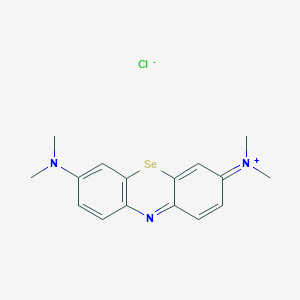
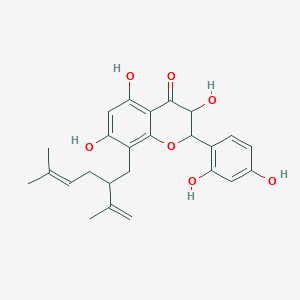
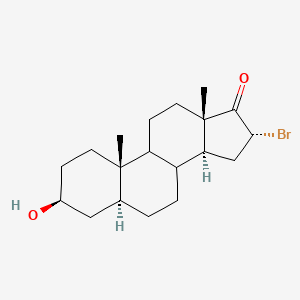
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)
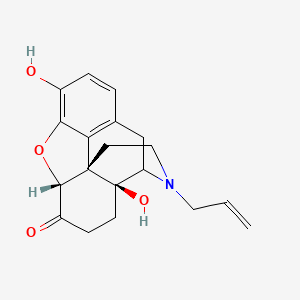
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)
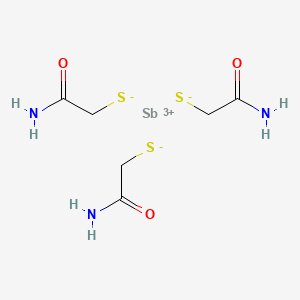
![(1R,4S,5'R,6'R,10S,11R,12R,14R,15R,16S,18R,19S,20R,25S,26R,27S,29S)-4-ethyl-11,15,19-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-13,17,23-trione](/img/structure/B10858119.png)
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)

